
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine, also known as PQA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Mécanisme D'action
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is not fully understood, but it is thought to act by inhibiting various cellular pathways. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to act as a fluorescent probe for the detection of metal ions, making it useful in the study of metal ion transport and metabolism in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is its potential toxicity, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research involving N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine. One area of interest is the development of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine-based cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Another area of interest is the study of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine's anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine and its potential toxicity.
Méthodes De Synthèse
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloroquinoxaline with 5-aminopyrazole in the presence of a base. Another method involves the reaction of 2-aminopyrazine with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Both methods produce N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in good yields and purity.
Applications De Recherche Scientifique
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a wide range of scientific research applications. One of its most promising uses is in the study of cancer. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been used as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion transport and metabolism in cells.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-11-10(3-1)13-8-12(16-11)14-7-9-5-6-15-17-9/h1-6,8H,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJEPVUUXLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

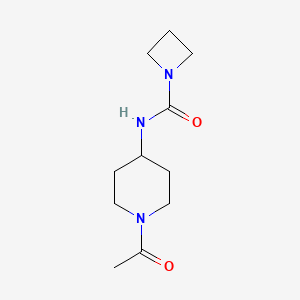

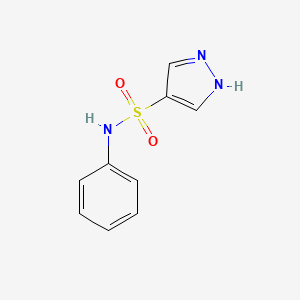
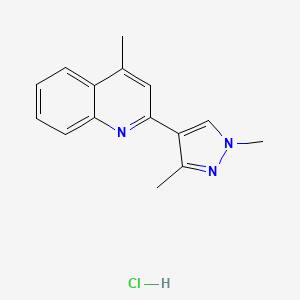
![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

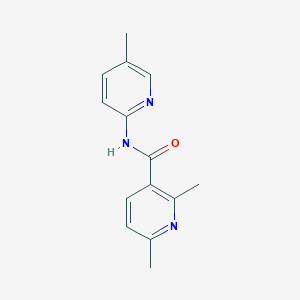
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
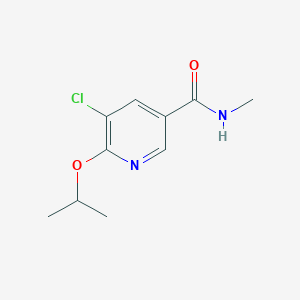
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)